![molecular formula C18H18N4O3 B2646139 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1448052-65-0](/img/structure/B2646139.png)
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Glycolic Acid Oxidase Inhibition
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide and its derivatives have been studied for their ability to inhibit glycolic acid oxidase (GAO). These compounds show significant potential in reducing urinary oxalate levels, which is critical in the context of certain medical conditions like kidney stones (Rooney et al., 1983).
Antitumor, Antifungal, and Antibacterial Properties
Research has indicated that some derivatives of this compound exhibit significant biological activities, including antitumor, antifungal, and antibacterial properties. These findings are crucial in the ongoing search for novel pharmacological agents (Titi et al., 2020).
Photophysical Properties
A derivative of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has been studied for its photophysical properties, such as reverse solvatochromism, which could have implications in the development of bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Palladium(II) Complexes and Reactivity
This compound, along with similar molecules, is used in creating palladium(II) complexes. These complexes have been shown to be significant in various chemical reactions, leading to new applications in catalysis and synthesis (Motoyama et al., 2004).
Histone Deacetylase Inhibition
Some derivatives of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide are being explored for their role as histone deacetylase inhibitors. This has potential therapeutic implications in the treatment of various diseases, including cancer (Mai et al., 2004).
Zinc(II) Complex Formation
The compound also plays a role in the synthesis of Zinc(II) complexes. These complexes have applications in areas like enzymatic activity and ligand formation, which are important in various biochemical and industrial processes (Purkait et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22-11-14(13-6-2-3-7-15(13)22)16(23)10-20-17(24)18(25)21-12-5-4-8-19-9-12/h2-9,11,16,23H,10H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLBFPUAQMCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide |
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